Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a benzoate ester, and a chlorinated ethoxyphenyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.
Synthesis of the Benzoate Ester: The benzoate ester is synthesized by reacting 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Coupling Reaction: The final step involves coupling the 4-acetylpiperazine with the benzoate ester and the 3-chloro-4-ethoxyphenyl group. This is typically achieved through a condensation reaction using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and yield. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate can undergo oxidation reactions, particularly at the piperazine ring and the ethoxy group.
Reduction: Reduction reactions can target the carbonyl groups in the compound, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Oxidation can yield ketones or carboxylic acids depending on the reaction conditions.
Reduction: Reduction typically produces alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, into the molecule.
Scientific Research Applications
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-piperidin-4-yl)-carbamic acid isobutyl ester: This compound shares a piperidine ring and carbamate ester structure.
(4-Acetyl-phenyl)-carbamic acid 2-piperidin-1-yl-ethyl ester: Similar in having an acetyl-phenyl group and piperidine ring.
(3,4,5-Trihydroxy-pentyl)-carbamic acid benzyl ester: Contains a carbamate ester and benzyl group.
Uniqueness
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate is unique due to its combination of a piperazine ring, benzoate ester, and chlorinated ethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C24H28ClN3O5 |
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Molecular Weight |
473.9 g/mol |
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3-chloro-4-ethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H28ClN3O5/c1-4-32-22-9-7-17(14-19(22)25)23(30)26-20-15-18(24(31)33-5-2)6-8-21(20)28-12-10-27(11-13-28)16(3)29/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,26,30) |
InChI Key |
JTGKDSBOUCMKEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)C(=O)C)Cl |
Origin of Product |
United States |
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